1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
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Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a methoxy group, a methyl group, and a morpholinopyrimidine moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 2-methoxy-5-methylphenylamine with an appropriate isocyanate to form an intermediate urea derivative.
Coupling reaction: The intermediate is then reacted with 2-(6-morpholinopyrimidin-4-yloxy)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated synthesis equipment can also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-Methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
1-(2-Methoxy-5-methylphenyl)-3-(2-((4-morpholinopyrimidin-6-yl)oxy)ethyl)urea: Variation in the position of the morpholinopyrimidine moiety, potentially altering its binding affinity and specificity.
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-3-4-16(26-2)15(11-14)23-19(25)20-5-8-28-18-12-17(21-13-22-18)24-6-9-27-10-7-24/h3-4,11-13H,5-10H2,1-2H3,(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDKPWUFOTRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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